molecular formula C10H10ClNO2 B12540291 (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide

Cat. No.: B12540291
M. Wt: 211.64 g/mol
InChI Key: LLTQBFKRTFVQDP-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is a chiral epoxide compound characterized by the presence of a chlorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide typically involves the epoxidation of a suitable precursor, followed by the introduction of the carboxamide group. One common method involves the use of a chlorophenyl-substituted alkene, which undergoes epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then reacted with an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the epoxide ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-(4-Bromophenyl)-2-methyloxirane-2-carboxamide
  • (2R,3S)-3-(4-Fluorophenyl)-2-methyloxirane-2-carboxamide
  • (2R,3S)-3-(4-Methylphenyl)-2-methyloxirane-2-carboxamide

Uniqueness

(2R,3S)-3-(4-Chlorophenyl)-2-methyloxirane-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The specific stereochemistry of the compound also plays a crucial role in its interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

(2R,3S)-3-(4-chlorophenyl)-2-methyloxirane-2-carboxamide

InChI

InChI=1S/C10H10ClNO2/c1-10(9(12)13)8(14-10)6-2-4-7(11)5-3-6/h2-5,8H,1H3,(H2,12,13)/t8-,10+/m0/s1

InChI Key

LLTQBFKRTFVQDP-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]1([C@@H](O1)C2=CC=C(C=C2)Cl)C(=O)N

Canonical SMILES

CC1(C(O1)C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

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